4-chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O4 It is a derivative of benzamide, characterized by the presence of a chloro group, an ethoxyphenyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Ethoxylation: The nitrated product is then reacted with 4-ethoxyphenylamine in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide, and bases such as sodium hydroxide.
Major Products:
Reduction: 4-chloro-N-(4-ethoxyphenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethoxyphenyl group can enhance binding affinity through hydrophobic interactions. The chloro group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
4-chloro-N-(4-ethoxyphenyl)benzamide: Lacks the nitro group, which may result in different reactivity and applications.
4-chloro-N-(4-methoxyphenyl)-3-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties and biological activity.
Uniqueness: 4-chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of the nitro group, in particular, distinguishes it from other benzamide derivatives and contributes to its versatility in chemical reactions and research applications.
Properties
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-22-12-6-4-11(5-7-12)17-15(19)10-3-8-13(16)14(9-10)18(20)21/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBZCERTALUHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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